AST 7062601
Description
AST 7062601 (also known as AST070) is a small molecule with the molecular formula C₁₈H₁₅N₃O₄S and a molecular weight of 369.39 g/mol . Its chemical structure is defined as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide . This compound was identified through high-throughput screening as a potent inducer of Ucp1 (uncoupling protein 1), a mitochondrial protein critical for thermogenesis in brown adipocytes .
Mechanism of Action: this compound modulates the AKAP1/PKA signaling pathway, enhancing Ucp1 promoter activity and mRNA expression. In primary mouse brown adipocytes, it induces a 10-fold increase in Ucp1 mRNAcompared to controls, with optimal efficacy at10 μM .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-16(19-11-5-6-14-15(9-11)25-8-7-24-14)10-26-18-20-13-4-2-1-3-12(13)17(23)21-18/h1-6,9H,7-8,10H2,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYUAHHHRFEEOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
AST 7062601, also known as AST070, is a small molecule identified as a potent inducer of uncoupling protein 1 (UCP1) expression, primarily in brown adipocytes. This compound has garnered attention due to its potential implications in metabolic regulation and thermogenesis.
This compound acts by enhancing mitochondrial respiration and promoting the expression of genes associated with brown adipocyte identity and function. The compound was selected for further study after initial screenings indicated its ability to significantly increase UCP1 expression in both primary mouse brown adipocytes and human white adipocytes.
Key Findings:
- UCP1 Induction : Treatment with this compound resulted in nearly a 7-fold increase in UCP1 expression in primary brown adipocytes .
- Gene Expression : Alongside UCP1, this compound also elevated the expression of other genes involved in mitochondrial function and fatty acid oxidation, such as CIDEA , ACADM , and CPT1B .
- Mitochondrial Function : The compound was shown to enhance mitochondrial respiration, particularly uncoupled respiration, which is crucial for thermogenic processes .
Experimental Data
The biological activity of this compound was validated through various assays:
| Parameter | Result |
|---|---|
| UCP1 Expression (fold change) | 7-fold increase |
| Mitochondrial Respiration | Significant increase in uncoupled respiration |
| PKA Activity | Increased PKA activity upon treatment |
Seahorse XF Analysis
Using the Seahorse XF analyzer, researchers measured mitochondrial respiration rates post-treatment with this compound. Results indicated that both this compound and a comparative compound (Z160) significantly increased mitochondrial respiration metrics, demonstrating the compound's efficacy in enhancing metabolic activity in adipocytes .
Case Studies and Research Findings
A study published in Nature Communications highlighted the role of this compound in promoting thermogenesis through UCP1 induction. The research included various controls and replicates to ensure the reliability of results.
- Study Design : The study utilized both immortalized and primary brown adipocyte cell lines to assess the effects of this compound.
- Results Summary :
- In immortalized cells, this compound induced markers of brown adipocyte identity.
- In primary cells, the effects were more pronounced, suggesting that the compound may have differential impacts based on cell type.
Comparison with Similar Compounds
AST 7062601 vs. Z160
Key Differences :
This compound vs. Adrenergic Agonists
Key Insights :
- Adrenergic agonists are well-characterized but carry systemic side effects, whereas this compound offers targeted Ucp1 induction .
Molecular and Pharmacokinetic Comparison
Notable Gaps:
Recommendations :
- Validate this compound’s efficacy in human adipocyte models.
- Investigate synergistic effects with Z160 or β3-AR agonists for enhanced thermogenesis.
Q & A
Q. What is the molecular mechanism by which AST 7062601 induces UCP1 expression?
this compound activates the AKAP1/PKA signaling pathway, which enhances UCP1 transcription in adipocytes. Experimental validation using luciferase reporter assays in mouse brown adipocytes showed a 10-fold increase in Ucp1 mRNA compared to controls. Human white adipocytes treated with this compound exhibited a 7-fold induction of UCP1 alongside elevated CIDEA, ACADM, and CPT1B expression, indicating broad thermogenic activation .
Q. What experimental models are suitable for studying this compound’s effects on thermogenesis?
Primary mouse brown adipocytes and human white adipocytes are validated models. Key endpoints include qPCR for UCP1 mRNA, mitochondrial respiration assays (e.g., Seahorse XF Analyzer), and protein quantification via Western blot. Ensure consistency by using standardized differentiation protocols and controls (e.g., untreated cells and β3-adrenergic receptor agonists) .
Q. How reproducible are the thermogenic effects of this compound across species?
While this compound induces UCP1 in both murine (10-fold mRNA increase) and human adipocytes (7-fold mRNA increase), inter-species variability in AKAP1/PKA signaling efficiency may require dose optimization. Cross-validation using isogenic cell lines or primary cells from multiple donors is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in mitochondrial respiration data when testing this compound?
Discrepancies in uncoupled vs. maximal respiration rates may arise from differences in adipocyte differentiation maturity or assay conditions. Standardize oxygen consumption rate (OCR) measurements by normalizing to cell count/protein content and include FCCP (uncoupler) controls. Replicate experiments across ≥3 biological replicates to ensure statistical robustness .
Q. What experimental design optimizes dose-response studies for this compound?
Use a factorial design to test variables: concentration (e.g., 1–50 µM), exposure time (acute vs. chronic), and adipocyte subtype (brown vs. white). For example:
Q. How can researchers integrate omics data to elucidate this compound’s broader metabolic effects?
Perform RNA-seq to identify co-regulated genes (e.g., ELOVL3, CPT1B) and metabolomics to profile fatty acid oxidation intermediates. Pathway enrichment analysis (e.g., KEGG, GO) can link UCP1 induction to lipid metabolism or mitochondrial biogenesis. Validate findings with siRNA-mediated knockdown of AKAP1/PKA targets .
Q. What methodological pitfalls should be avoided when assessing this compound in vivo?
Avoid confounding variables in animal models (e.g., ambient temperature, diet-induced thermogenesis). Use thermoneutral housing (30°C) to isolate drug effects. Measure core temperature, energy expenditure (indirect calorimetry), and adipose tissue histology. Validate UCP1 via immunohistochemistry .
Q. How can contradictory findings in UCP1 protein vs. mRNA levels be addressed?
Post-transcriptional regulation (e.g., miRNA targeting) or protein degradation may explain discrepancies. Use cycloheximide chase assays to assess UCP1 half-life and ribopuromycylation to quantify translation rates. Pair with proteomics to confirm mRNA-protein correlation .
Methodological Guidance
- Controls : Include vehicle-treated cells, β3-agonist (e.g., CL316,243) as a positive control, and AKAP1/PKA inhibitors (e.g., H89) for pathway validation.
- Data Validation : Triangulate qPCR, Western blot, and functional assays (OCR) to confirm UCP1 activity .
- Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility: detail cell sources, differentiation protocols, and statistical methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
